molecular formula C13H17NO7 B556576 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 175281-76-2

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No. B556576
M. Wt: 299.28 g/mol
InChI Key: DUIJUTBRRZCWRD-UHFFFAOYSA-N
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Description

“4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid”, also known as Hydroxyethyl photolinker, is a compound with the empirical formula C13H17NO7 and a molecular weight of 299.28 . It is a photolabile linker used for the preparation of carboxylic acids .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule is COc1cc(C(C)O)c(cc1OCCCC(O)=O)N+=O .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 163-166 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 544.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

  • Scientific Field: Natural Medicines

    • Application : Justidrusamides A–D, four new alkaloids containing 2-aminobenzyl alcohol, succinic acid, and 2,3-dihydroxy-2-(1-hydroxyethyl) butanoic acid skeletons have been isolated from leaves of Justicia gendarussa .
    • Methods of Application : The structures of these compounds were elucidated using 2D NMR data and chemical means .
    • Results : This is the first report of a 2,3-dihydroxy-2-(1-hydroxyethyl) butanoic acid derivative in nature .
  • Scientific Field: Applied Chemistry

    • Application : The formation of divinyl aromatic monomers including p,p′-divinyldiphenylmethane and 1,2-p,p′-divinyldiphenylethane and of their dimerization via terminal vinyl groups was studied .
    • Methods of Application : The factors affecting the structure, composition, and properties of thermosetting resins of a new class, Rolivsans, containing methacrylates of secondary aromatic alcohols (diols) and divinyl aromatic compounds with methylene bridges between benzene rings were examined .
    • Results : The study provided insights into the structure, composition, and properties of thermosetting resins of a new class .
  • Scientific Field: Biomedical Engineering and Regenerative Medicine

    • Application : The compound is used as a chemical moiety that imparts photodegradability to a macromer in the design of multi-functional macromers for hydrogel .
    • Methods of Application : The o-NB moiety contains both a carboxylic acid and a benzylic alcohol, allowing for separate functionalization of these two moieties .
    • Results : This application has been used in the development of smart or biomimetic materials that support cultivation with cells relevant for the regeneration process and trigger cell differentiation towards a desired phenotype .
  • Scientific Field: Applied Chemistry

    • Application : The compound is involved in the synthesis of divinyl aromatic compounds and Rolivsan-type formulations .
    • Methods of Application : The synthesis is based on transformations of methacrylic acid and bis[4-(1-hydroxyethyl)phenyl] ether (BHPE), catalyzed by strong acids .
    • Results : The study provided insights into the synthesis conditions, structure, and properties of divinyl aromatic compounds with methylene bridges between benzene rings and of monomer–oligomer formulations and resins based on them .
  • Scientific Field: Natural Medicines

    • Application : Justidrusamides A–D, four new alkaloids containing 2-aminobenzyl alcohol, succinic acid, and 2,3-dihydroxy-2-(1-hydroxyethyl) butanoic acid skeletons have been isolated from leaves of Justicia gendarussa .
    • Methods of Application : The structures of these compounds were elucidated using 2D NMR data and chemical means .
    • Results : This is the first report of a 2,3-dihydroxy-2-(1-hydroxyethyl) butanoic acid derivative in nature .
  • Scientific Field: Applied Chemistry

    • Application : The formation of divinyl aromatic monomers including p,p′-divinyldiphenylmethane and 1,2-p,p′-divinyldiphenylethane and of their dimerization via terminal vinyl groups was studied .
    • Methods of Application : The factors affecting the structure, composition, and properties of thermosetting resins of a new class, Rolivsans, containing methacrylates of secondary aromatic alcohols (diols) and divinyl aromatic compounds with methylene bridges between benzene rings were examined .
    • Results : The study provided insights into the structure, composition, and properties of thermosetting resins of a new class .

Safety And Hazards

The compound is classified as highly hazardous to water (WGK 3) and should be stored below +30°C . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future applications of this compound could involve its use as a photolabile linker in the preparation of carboxylic acids for various research and development purposes .

properties

IUPAC Name

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIJUTBRRZCWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392475
Record name 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

CAS RN

175281-76-2
Record name 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate (5.04 g) from above was stirred with lithium hydroxide monohydrate in methanol using conventional protocols. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid was obtained as an amorphous yellow solid (4.0 g, 83%). 1H NMR (CDCl3) δ1.34 (3H, d, J=11 Hz, MeCOH), 2.03 (2H, m, CCH2C), 2.38 (2H, t, J=7.3 Hz, CH2CO), 3.81 (3H, s, OMe), 3.96 (2H, t, J=7.4 Hz, CH2O), 4.13 (2H, brs, OH), 5.38 (1H, q, J=10.8 Hz, CHOH), 7.19 (1H, s, aromatic, and 7.43 (1H, s, aromatic).
Name
Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate
Quantity
5.04 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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